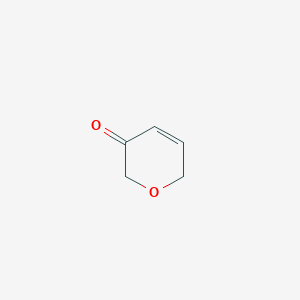
2H-Pyran-3(6H)-one
Descripción general
Descripción
2H-Pyran-3(6H)-one is a useful research compound. Its molecular formula is C5H6O2 and its molecular weight is 98.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis of Polycyclic Structures
2H-Pyran-3(6H)-one plays a significant role in the synthesis of complex polycyclic structures. Zheng and Zhang (2015) demonstrated the use of this compound in oxidative gold catalysis, leading to the formation of bicyclic and polycyclic 2H-pyran-3(6H)-ones. This process involves cascade cyclization and C–H insertions, showcasing its utility in constructing functionalized polycyclic systems from simple starting materials (Zheng & Zhang, 2015).
2. Reactivity in Organic Synthesis
The compound's reactivity has been extensively studied, particularly in Diels-Alder cycloaddition reactions, where it can act as both dienophile and enophile. Kvita and Fischer (1992) highlighted its versatility in organic synthesis, including the ability to undergo various cycloadditions and reactions with nucleophiles, making it a valuable intermediate for diverse organic compounds (Kvita & Fischer, 1992).
3. Precursor for Disaccharide Synthesis
This compound has been employed in synthesizing disaccharides. Grynkiewicz and Zamojski (1978, 1979) used it for the synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses, serving as potential precursors for a variety of disaccharides. This demonstrates its role in carbohydrate chemistry and glycosidic bond formation (Grynkiewicz & Zamojski, 1978) (Grynkiewicz & Zamojski, 1979).
4. Role in Synthesizing Aromatic Compounds
Singh et al. (2007) described how 2H-Pyran-2-ones, including this compound, are used to access functionalized aromatic compounds. They developed a method for synthesizing arylated pyran-2-ones and pyrano[3,4-c]pyran-1,8-diones, indicating its applicability in creating diverse aromatic and heterocyclic compounds (Singh et al., 2007).
5. Antimicrobial Properties
Georgiadis, Couladouros, and Delitheos (1992) explored the antimicrobial properties of this compound derivatives. Their research indicated that certain derivatives, particularlythose with specific substituents, showed significant activity against gram-positive bacteria, highlighting the potential of this compound in developing antibacterial agents (Georgiadis, Couladouros, & Delitheos, 1992).
6. Photophysical Properties and Photochemistry
The photochemical properties of 2H-Pyran-2-ones, including this compound, have been a subject of interest due to their versatile reactions under various conditions. Studies in the 1970s emphasized its potential in photophysical applications, showcasing diverse reactions like ring contraction, ring opening, and dimerization through various cycloadditions. This highlights its significance in photochemical research and applications (Pratap & Ram, 2017).
7. Applications in Bioorganic Chemistry
Suthar, Kumbhani, and Bhatt (2021) discussed the importance of 2H-pyrans and 4H-pyrans, including this compound, in bioorganic chemistry. These compounds have shown a wide range of biological activities, making them integral to the field. Their analysis covered the latest advancements and diverse biological activities of pyran analogues, emphasizing the compound's relevance in bioorganic studies (Suthar, Kumbhani, & Bhatt, 2021).
8. Contribution to Renewable Hydroperoxide Synthesis
Massa, Palombi, and Scettri (2001) demonstrated the use of this compound in synthesizing renewable hydroperoxides. Their approach highlighted the compound's role in green chemistry, particularly in creating eco-friendly oxygen donors for asymmetric sulfoxidation reactions (Massa, Palombi, & Scettri, 2001).
Mecanismo De Acción
The mechanism of action in the synthesis of 2H-Pyran-3(6H)-one involves a cascade cyclization triggered by oxidative gold catalysis . An α-oxo gold carbene intermediate is initially formed upon gold-catalyzed oxidation of alkynes . This intermediate can be trapped by a tethered C–C triple bond, resulting in the formation of a putative vinyl cation intermediate . This intermediate of high electrophilicity is proposed to be responsible for intramolecular C–H insertions .
Safety and Hazards
2H-Pyran-3(6H)-one is highly flammable and can be ignited under almost all ambient temperature conditions . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires caused by this compound .
Direcciones Futuras
The synthesis of 2H-Pyran-3(6H)-one via a cascade cyclization triggered by oxidative gold catalysis presents a rapid approach to the construction of functionalized polycyclic systems . This method allows for the creation of these systems from easily accessible bispropargyl ethers and with minimal structural prefunctionalization . This could potentially open up new avenues for the synthesis of other complex organic compounds .
Propiedades
IUPAC Name |
2H-pyran-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-2-1-3-7-4-5/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRYKNXDWXDXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405427 | |
| Record name | 2H-Pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98166-23-5 | |
| Record name | 2H-Pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydro-2H-pyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



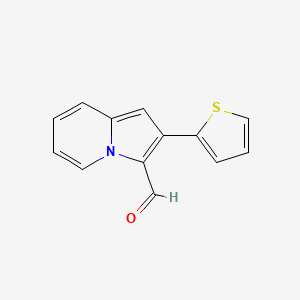
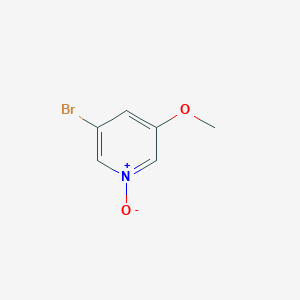
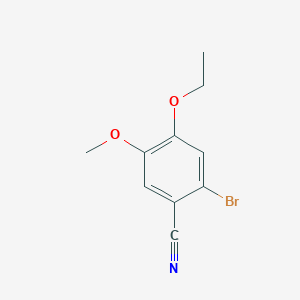



![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)
![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B1335358.png)
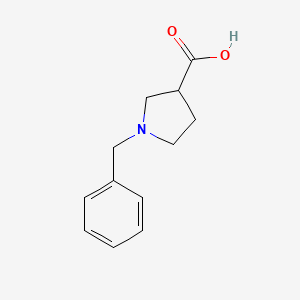

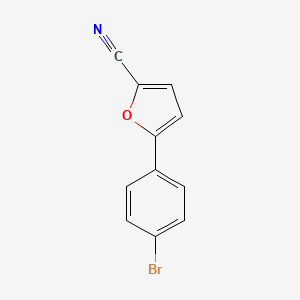
![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)
